

Application Notes and Protocols for Isotope Dilution Mass Spectrometry using Mestranol-d4

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Compound of Interest

Compound Name: Mestranol-d4

Cat. No.: B15580388

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Introduction

Mestranol, a synthetic estrogen, is the 3-methyl ether prodrug of ethinylestradiol, a common component in oral contraceptives.[1][2] Accurate quantification of Mestranol in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy. This is achieved by using a stable isotope-labeled internal standard, such as **Mestranol-d4**, which behaves identically to the analyte during sample preparation and ionization, thus correcting for matrix effects and variations in instrument response.

This document provides a detailed protocol for the quantification of Mestranol in human plasma using **Mestranol-d4** as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the expected quantitative performance of this method, based on achievable results for structurally similar analytes like ethinylestradiol.[3][4] These values should be validated in the user's laboratory.

Parameter	Expected Performance
Linearity Range	5 - 500 pg/mL ($r^2 > 0.995$)
Lower Limit of Quantification (LLOQ)	5 pg/mL
Accuracy at LLOQ	85 - 115%
Precision at LLOQ	< 20% CV
Mean Extraction Recovery	> 80%

Experimental Protocols

This section details the methodology for the quantification of Mestranol in human plasma using LC-MS/MS with **Mestranol-d4** as the internal standard.

Materials and Reagents

- Mestranol analytical standard
- **Mestranol-d4** internal standard
- LC-MS/MS grade acetonitrile, methanol, and water
- Formic acid ($\geq 98\%$)
- Human plasma (K2-EDTA)
- Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)
- Phosphate buffer (0.1 M, pH 7)

Sample Preparation

- Spiking: To 500 μ L of human plasma, add 25 μ L of **Mestranol-d4** internal standard solution (concentration to be optimized based on expected analyte levels). For calibration standards and quality controls, add 25 μ L of the corresponding Mestranol working solutions.

- Equilibration: Vortex the samples for 30 seconds and allow them to equilibrate for 15 minutes at room temperature.
- Dilution: Add 500 μL of 0.1 M phosphate buffer (pH 7) and vortex.
- Solid Phase Extraction (SPE):
 - Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
 - Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
 - Elution: Elute the analytes with 1 mL of methanol.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 100 μL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
- Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

- HPLC System: A high-performance liquid chromatography system.
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
 - 0-1 min: 20% B
 - 1-5 min: 20% to 95% B

- 5-6 min: 95% B
- 6-6.1 min: 95% to 20% B
- 6.1-8 min: 20% B
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 10 µL.

Mass Spectrometry (MS) Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - The exact m/z transitions for Mestranol and **Mestranol-d4** should be determined by infusing standard solutions into the mass spectrometer. The precursor ion will correspond to the protonated molecule $[M+H]^+$. Product ions are generated by collision-induced dissociation (CID).
 - Expected Transitions:
 - Mestranol ($C_{21}H_{26}O_2$; MW: 310.43): Precursor $[M+H]^+ \approx 311.2$
 - **Mestranol-d4**: Precursor $[M+H]^+ \approx 315.2$
- MS Parameters (to be optimized for the specific instrument):
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C

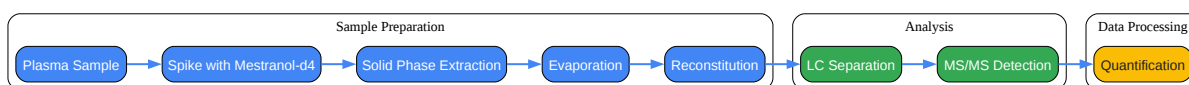
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 800 L/hr
- Collision Gas: Argon

Data Analysis and Quantification

Construct a calibration curve by plotting the peak area ratio of Mestranol to **Mestranol-d4** against the concentration of the Mestranol calibration standards. Use a linear regression model with a weighting factor of $1/x$ or $1/x^2$ to fit the calibration curve. The concentration of Mestranol in unknown samples is then calculated from this curve.

Visualizations

Experimental Workflow

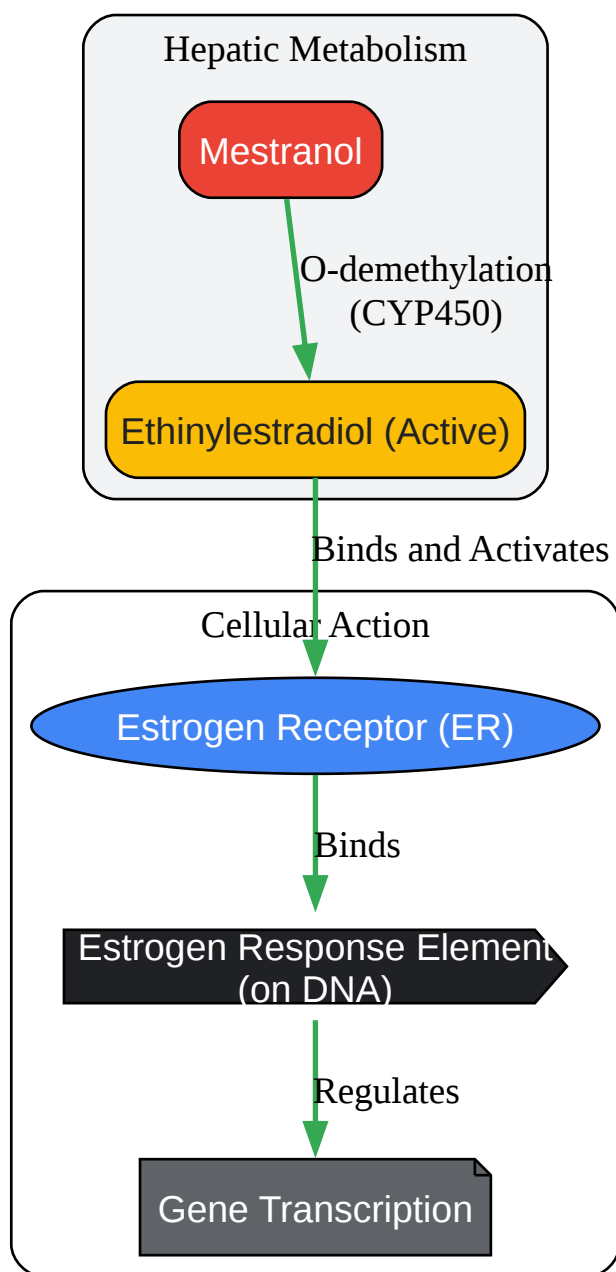


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Caption: Experimental workflow for Mestranol quantification.

Mestranol Signaling Pathway

Mestranol is a prodrug that is demethylated in the liver to its active form, ethinylestradiol.^{[5][6]} Ethinylestradiol then acts as an agonist for the estrogen receptor.



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Caption: Mestranol's metabolic activation and signaling.

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